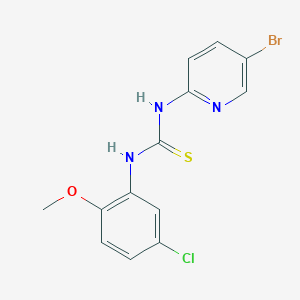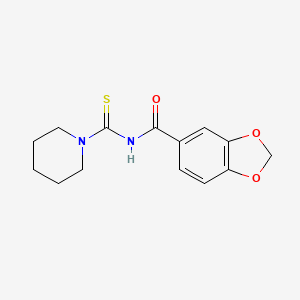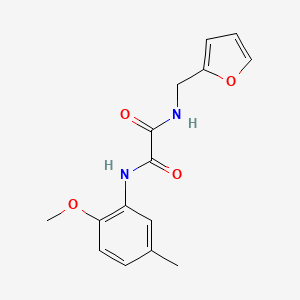![molecular formula C14H16N6O2 B4679545 7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4679545.png)
7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
説明
7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
作用機序
7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, this compound can modulate the release of various neurotransmitters, such as glutamate, dopamine, and GABA, and influence neuronal signaling and synaptic plasticity.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in various animal models and in vitro systems. These effects include the modulation of synaptic plasticity, the regulation of neuroinflammation, and the reduction of oxidative stress and apoptosis.
実験室実験の利点と制限
7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several advantages for laboratory experiments, including its high selectivity for mGluR5, its well-established synthesis method, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, such as its potential toxicity at high doses and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its potential therapeutic applications. These include the investigation of its effects on other neurotransmitter systems, such as the serotonergic and cholinergic systems, the development of more potent and selective mGluR5 antagonists, and the exploration of its potential use in combination with other drugs or therapies. Additionally, further research is needed to better understand the mechanisms underlying the effects of this compound and to identify its potential side effects and toxicity in humans.
In conclusion, this compound is a selective antagonist of mGluR5 that has been widely used in scientific research to investigate the role of this receptor in various physiological and pathological processes. This compound has potential therapeutic applications in the treatment of several neurological and psychiatric disorders, and its effects and limitations have been extensively studied in laboratory experiments. Further research is needed to fully understand the mechanisms underlying its effects and to identify its potential use in clinical settings.
科学的研究の応用
7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. This compound has been shown to have potential therapeutic applications in the treatment of several neurological and psychiatric disorders, such as anxiety, depression, addiction, and autism spectrum disorders.
特性
IUPAC Name |
11-(2-morpholin-4-ylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c21-13-11-9-15-14-16-10-17-20(14)12(11)1-2-19(13)4-3-18-5-7-22-8-6-18/h1-2,9-10H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHFGNGMPMKFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,4-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4679466.png)
![isopropyl 4-(aminocarbonyl)-3-methyl-5-{[phenyl(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4679469.png)

![10-cyclopropyl-2-(1-ethyl-1H-pyrazol-5-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4679480.png)
![5-(2-furylmethylene)-3-[(4-phenyl-1-piperazinyl)methyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4679488.png)
![1-ethyl-N-(3-{[(4-fluorophenyl)amino]carbonyl}-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4679492.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4679506.png)
![benzyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B4679512.png)

![N-[3-(dimethylamino)propyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4679534.png)

![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B4679557.png)
![5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4679562.png)
![1-[2-(2-methoxyethoxy)ethyl]-1H-benzimidazole](/img/structure/B4679570.png)